molecular formula C12H9NO2 B14566353 2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid CAS No. 61372-95-0

2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid

Cat. No.: B14566353
CAS No.: 61372-95-0
M. Wt: 199.20 g/mol
InChI Key: OKOYYFZVGFGDDY-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenyl-conjugated oligoene dyes. This compound is characterized by the presence of a cyano group (-CN) and an ethenyl group (-CH=CH2) attached to a phenyl ring, making it a versatile molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid typically involves a multi-step chemical process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4-ethenylbenzaldehyde with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material (e.g., TiO2). This electron transfer process is facilitated by the conjugated system of the compound, which allows efficient absorption of light and generation of excited states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(4-ethenylphenyl)prop-2-enoic acid is unique due to the presence of both the cyano and ethenyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. The conjugated system also contributes to its excellent light-absorbing properties, making it a valuable compound in the field of organic electronics and solar energy .

Properties

CAS No.

61372-95-0

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-cyano-3-(4-ethenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h2-7H,1H2,(H,14,15)

InChI Key

OKOYYFZVGFGDDY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C=C(C#N)C(=O)O

Origin of Product

United States

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